molecular formula C28H28N2O4S B6139638 ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6139638
M. Wt: 488.6 g/mol
InChI Key: RDGRLLJOUMXHSX-NWEZUEQQSA-N
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Description

Ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, strong acids or bases, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

Ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate shares similarities with other compounds containing pyrrole and thiophene rings, such as:
    • This compound analogs
    • Thiophene derivatives
    • Pyrrole-based compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

Overview

Ethyl (5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a pyrrole ring and a thiophene moiety. The molecular formula is C28H28N2O3SC_{28}H_{28}N_{2}O_{3}S, with a molecular weight of 472.6 g/mol. This compound has drawn attention in pharmacological research due to its potential biological activities.

The biological activity of this compound likely involves interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, influencing cellular processes such as:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with receptors, altering signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It may reduce inflammatory markers by inhibiting pro-inflammatory cytokines.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Cell Viability Assays : In vitro studies using cancer cell lines demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to apoptosis as indicated by increased caspase activity.
  • Animal Models : In vivo studies in mice treated with the compound showed a marked decrease in tumor size compared to control groups. The compound was administered at doses of 20 mg/kg body weight.
  • Inflammation Models : In models of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers like TNF-alpha and IL-6.

Comparative Analysis with Related Compounds

Comparing this compound with structurally similar compounds reveals variations in biological activity:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-{[2,5-dimethyl-pyrrolidinyl]methylene}-4-oxo-thiopheneSimilar pyrrole and thiophene structureDifferent substituents affecting biological activity
3-Methylphenyl derivativeContains a methyl group on the phenyl ringVariations in reactivity due to sterics
4-Ethylaniline derivativeSimilar aniline structurePotentially different electronic properties

These analogs demonstrate how variations in substituents can significantly influence the biological activity and reactivity of compounds.

Properties

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methoxyphenyl)iminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-9-13-23(33-5)14-10-21)16-20-15-18(3)30(19(20)4)22-11-7-17(2)8-12-22/h7-16,31H,6H2,1-5H3/b24-16-,29-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGRLLJOUMXHSX-NWEZUEQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C)/SC1=NC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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